molecular formula C11H13ClN4O B1483302 2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2097958-21-7

2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1483302
CAS No.: 2097958-21-7
M. Wt: 252.7 g/mol
InChI Key: AAFXVCSSVWSZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine (CAS 2097958-21-7) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a unique hybrid structure combining a pyrazoline ring and a pyrazine heterocycle, both of which are significant scaffolds in drug discovery. Pyrazoline derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The pyrazine moiety is also a key pharmacophore, with many derivatives demonstrating notable antitumor activity . The presence of a reactive chloromethyl group on the pyrazoline core provides a versatile handle for further synthetic modification, allowing researchers to create a wide array of analogs for structure-activity relationship (SAR) studies or to conjugate the molecule to other biological probes. This makes the compound particularly valuable in the synthesis of more complex molecules aimed at novel therapeutic targets. As a reference standard or a synthetic intermediate, it holds significant potential for projects in hit-to-lead optimization and the development of new bioactive agents. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[5-(chloromethyl)-1-(2-methoxyethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-17-5-4-16-9(7-12)6-10(15-16)11-8-13-2-3-14-11/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFXVCSSVWSZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)C2=NC=CN=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(Chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine is a synthetic compound characterized by its complex structure, which includes a pyrazine core and a pyrazole moiety. Its molecular formula is C11H13ClN4O, with a molecular weight of 252.7 g/mol. Despite its structural complexity and potential applications in medicinal chemistry, there is currently limited published research specifically addressing its biological activity.

Structural Characteristics

The compound features several functional groups that may influence its biological interactions:

  • Chloromethyl group : Known for participating in nucleophilic substitution reactions.
  • Methoxyethyl group : May enhance solubility and biological availability.
  • Pyrazole and pyrazine rings : These heterocyclic structures are often associated with various biological activities, including enzyme inhibition and receptor binding.

While there is no direct research on the specific mechanisms of action for this compound, derivatives of pyrazole and pyrazine have been shown to exhibit diverse biological activities. Potential mechanisms could include:

  • Enzyme inhibition : Similar compounds have been reported to inhibit various enzymes, which may lead to therapeutic applications.
  • Receptor binding : The structural features suggest possible interactions with biological receptors, which could modulate physiological responses.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some of these compounds and their known properties:

Compound NameStructural FeaturesUnique Properties
5-Chloro-3-methyl-1H-pyrazoleChloromethyl groupExhibits photochromic behavior
5-(Chloromethyl)-3-thiophen-2-yl-1H-pyrazoleThiophene ringKnown for antimicrobial activity
4-Amino-5-chloro-1H-pyrazoleAmino substitutionPotential anti-inflammatory effects

These compounds highlight the diversity within the pyrazole family and underscore the unique combination of functional groups present in this compound, which may confer distinct properties not found in its analogs.

Potential Applications

Given the structural characteristics and the presence of functional groups, this compound holds promise for future exploration in various fields:

  • Medicinal Chemistry : Its potential as an enzyme inhibitor or receptor modulator warrants further investigation.
  • Material Science : The compound's reactivity may allow for the development of new materials with specific properties.

Comparison with Similar Compounds

Research Findings and Challenges

  • Reactivity Studies : Chloromethyl-substituted pyrazoles undergo nucleophilic substitution with amines or thiols, but competing elimination reactions require optimized conditions .
  • Toxicity Concerns: Chloromethyl groups pose genotoxicity risks, necessitating careful handling and derivatization in late-stage synthesis .
  • Structural Diversity : Hybrid systems like triazole-pyrazine compounds demonstrate superior coordination versatility but face synthetic complexity compared to the main compound.

Preparation Methods

Synthesis of the Pyrazole Intermediate

The pyrazole ring bearing a chloromethyl substituent at the 5-position is commonly prepared by:

  • Starting from a pyrazole derivative or precursor with a free 5-position.
  • Chloromethylation using reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions to introduce the chloromethyl group selectively at the 5-position.

This step is critical as it sets the stage for further functionalization.

N-Alkylation with 2-Methoxyethyl Group

The N1 position of the pyrazole is alkylated with 2-methoxyethyl halides (such as 2-methoxyethyl chloride or bromide) under basic conditions:

  • Typical bases include potassium carbonate or sodium hydride.
  • Solvents like dimethylformamide (DMF) or acetonitrile are used to facilitate the reaction.
  • The reaction is carried out under reflux or elevated temperature to achieve efficient alkylation.

This step yields 1-(2-methoxyethyl)-5-(chloromethyl)pyrazole.

Coupling with Pyrazine Core

The final step involves coupling the substituted pyrazole with pyrazine at the 2-position:

  • This can be achieved via nucleophilic aromatic substitution if the pyrazine ring bears a suitable leaving group (e.g., halogen).
  • Alternatively, metal-catalyzed cross-coupling reactions (such as Suzuki or Stille coupling) can be employed if the pyrazine is functionalized with boronic acid or stannane derivatives.
  • Reaction conditions include palladium catalysts, bases, and solvents like toluene or dioxane under inert atmosphere.

This step forms the target molecule 2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Chloromethylation Formaldehyde + HCl or chloromethyl methyl ether DCM or AcOH 0-25 °C 70-85 Selective 5-position substitution
N-Alkylation 2-Methoxyethyl chloride + K2CO3 DMF 60-100 °C 75-90 Base-mediated alkylation
Coupling with pyrazine Pd catalyst, base (K3PO4), pyrazine halide Toluene/Dioxane 80-110 °C 65-80 Cross-coupling or SNAr reaction

Research Findings and Optimization Notes

  • Selectivity: Chloromethylation must be carefully controlled to avoid polysubstitution or side reactions. Mild acidic conditions and low temperature favor selective mono-chloromethylation at the 5-position of pyrazole.

  • Alkylation Efficiency: Use of strong bases and polar aprotic solvents enhances the N-alkylation step. Over-alkylation or O-alkylation is minimal under optimized conditions.

  • Coupling Reaction: Palladium-catalyzed cross-coupling provides higher yields and cleaner products compared to nucleophilic aromatic substitution, which may require harsher conditions and can lead to by-products.

  • Purification: The final compound is purified by column chromatography or recrystallization, ensuring high purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Reaction Type Critical Parameters Typical Yield (%)
Pyrazole chloromethylation Formaldehyde, HCl or chloromethyl methyl ether Electrophilic substitution Low temperature, acidic medium 70-85
N1-Alkylation 2-Methoxyethyl chloride, K2CO3 Nucleophilic substitution Polar aprotic solvent, heat 75-90
Pyrazole-pyrazine coupling Pd catalyst, base, pyrazine halide Cross-coupling / SNAr Inert atmosphere, elevated temp 65-80

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine, and how is its structure validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole precursors and pyrazine derivatives. For example, pyrazolines are often prepared by reacting hydrazine derivatives with propenones or diketones under reflux in ethanol or dioxane . Structural validation typically employs elemental analysis, NMR, IR, and mass spectrometry. X-ray crystallography is critical for resolving complex regiochemistry, as demonstrated in studies of pyrazine-triazole hybrids .

Q. Which spectroscopic techniques are essential for characterizing pyrazine-containing heterocycles?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To identify substituent patterns and confirm aromatic proton environments .
  • IR spectroscopy : To detect functional groups (e.g., C-Cl, C=N) .
  • Mass spectrometry (HRMS) : For molecular weight and fragmentation pattern analysis .
  • X-ray crystallography : To resolve crystal packing and intermolecular interactions .

Q. What pharmacological activities are associated with pyrazine-pyrazole hybrids?

  • Methodological Answer : Pyrazine-pyrazole hybrids exhibit anticonvulsant (via MES and pentylenetetrazol models ), analgesic, and anti-inflammatory activities . These effects are often evaluated using in vivo rodent models and in vitro enzyme assays targeting cyclooxygenase or ion channels.

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered pyrazine derivatives?

  • Methodological Answer : Steric effects from substituents like chloromethyl or methoxyethyl can be mitigated by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate condensation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
    • Validation : Monitor reaction progress via TLC/HPLC and optimize purification using column chromatography or recrystallization .

Q. How do electronic properties of the pyrazine ring influence biological interactions?

  • Methodological Answer : The pyrazine ring’s electron-deficient nature facilitates hydrogen bonding (N as acceptor) and π-π stacking with aromatic residues in proteins . Computational studies (e.g., molecular docking) reveal that substituents like chloromethyl enhance binding to hydrophobic pockets, while methoxyethyl improves solubility .

Q. Can molecular dynamics (MD) simulations predict solution-phase behavior of this compound?

  • Methodological Answer : MD simulations using a 24-mode Hamiltonian (as in pyrazine S2 state studies) model vibrational coupling and solvent interactions . Parameters like diffusion coefficients and aggregation propensity (observed in pyrazine ribbons ) can guide formulation design.

Q. What strategies address contradictions in reported biological activities of pyrazine derivatives?

  • Methodological Answer : Discrepancies in activity data (e.g., anticonvulsant vs. neurotoxic effects) may arise from:

  • Assay variability : Standardize models (e.g., MES vs. PTZ seizure tests ).
  • Metabolic stability : Use liver microsome assays to assess metabolite interference .
  • Structural analogs : Synthesize halogen-substituted variants to isolate pharmacophores .

Q. How do chloromethyl and methoxyethyl groups affect pharmacokinetics?

  • Methodological Answer :

  • Chloromethyl : Increases lipophilicity (logP), enhancing blood-brain barrier permeability but risking hepatotoxicity .
  • Methoxyethyl : Improves aqueous solubility via H-bonding, reducing renal clearance .
    • Validation : Perform ADMET profiling using Caco-2 cell monolayers and PAMPA assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.